molecular formula C12H13F2NO4S B12587363 1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene CAS No. 648957-23-7

1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene

Cat. No.: B12587363
CAS No.: 648957-23-7
M. Wt: 305.30 g/mol
InChI Key: ZTQDFCGRBQLEQJ-UHFFFAOYSA-N
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Description

1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene is a chemical compound with the molecular formula C₁₂H₁₃F₂NO₄S It is characterized by the presence of a difluoroethylsulfanyl group, two methoxy groups, and a nitroethenyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene typically involves multiple steps, including the introduction of the difluoroethylsulfanyl group, methoxylation, and nitration followed by the formation of the nitroethenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethylsulfanyl group and nitroethenyl group play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

648957-23-7

Molecular Formula

C12H13F2NO4S

Molecular Weight

305.30 g/mol

IUPAC Name

1-(2,2-difluoroethylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene

InChI

InChI=1S/C12H13F2NO4S/c1-18-9-6-11(20-7-12(13)14)10(19-2)5-8(9)3-4-15(16)17/h3-6,12H,7H2,1-2H3

InChI Key

ZTQDFCGRBQLEQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SCC(F)F

Origin of Product

United States

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